molecular formula C24H24FN5O3S B11509532 2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2-phenylethyl)acetamide

2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Cat. No.: B11509532
M. Wt: 481.5 g/mol
InChI Key: KXTWOUCGALDOEX-UHFFFAOYSA-N
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Description

2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a purine derivative, and a phenylethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the purine derivative. The key steps include:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorinated benzyl halide.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, typically using thiol reagents under basic conditions.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amidation reaction, using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the purine core can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the purine core.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside with various physiological roles.

Uniqueness

2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H24FN5O3S

Molecular Weight

481.5 g/mol

IUPAC Name

2-[7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanyl-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C24H24FN5O3S/c1-28-21-20(22(32)29(2)24(28)33)30(14-17-10-6-7-11-18(17)25)23(27-21)34-15-19(31)26-13-12-16-8-4-3-5-9-16/h3-11H,12-15H2,1-2H3,(H,26,31)

InChI Key

KXTWOUCGALDOEX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)NCCC3=CC=CC=C3)CC4=CC=CC=C4F

Origin of Product

United States

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